2-(Cyclohexyloxy)acetaldehyde
Overview
Description
2-(Cyclohexyloxy)acetaldehyde is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of a cyclohexyloxy group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)acetaldehyde typically involves the reaction of cyclohexanol with acetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexyloxyacetic acid.
Reduction: 2-(Cyclohexyloxy)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclohexyloxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Cyclohexyloxyacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Cyclohexyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Cyclopropanecarboxylic acid, 2-(cyclohexyloxy)-: Similar structure but with a cyclopropane ring instead of an acetaldehyde moiety.
Properties
IUPAC Name |
2-cyclohexyloxyacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-7-10-8-4-2-1-3-5-8/h6,8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGSECIPFIYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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